molecular formula C7H7I2N B14144809 1-(3,5-Diiodophenyl)methanamine CAS No. 1393568-80-3

1-(3,5-Diiodophenyl)methanamine

Cat. No.: B14144809
CAS No.: 1393568-80-3
M. Wt: 358.95 g/mol
InChI Key: SNUMTOPXDQMXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Diiodophenyl)methanamine is an organic compound characterized by the presence of two iodine atoms attached to a phenyl ring and an amine group attached to a methylene bridge

Preparation Methods

The synthesis of 1-(3,5-Diiodophenyl)methanamine typically involves the iodination of a precursor compound. One common method involves the iodination of 3,5-dinitrophenylmethanamine, followed by reduction to yield the desired product. The reaction conditions often include the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(3,5-Diiodophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amine groups, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(3,5-Diiodophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3,5-Diiodophenyl)methanamine involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong bonds with electron-rich sites in biological molecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and lead to the desired therapeutic effects .

Comparison with Similar Compounds

1-(3,5-Diiodophenyl)methanamine can be compared with other similar compounds, such as:

Properties

CAS No.

1393568-80-3

Molecular Formula

C7H7I2N

Molecular Weight

358.95 g/mol

IUPAC Name

(3,5-diiodophenyl)methanamine

InChI

InChI=1S/C7H7I2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2

InChI Key

SNUMTOPXDQMXGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1I)I)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.